molecular formula C19H22BrN3O4 B2955631 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone CAS No. 2097861-65-7

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B2955631
CAS No.: 2097861-65-7
M. Wt: 436.306
InChI Key: RQKNCZYVGSDJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone ( 2097861-65-7) is an advanced chemical intermediate with a molecular formula of C19H22BrN3O4 and a molecular weight of 436.30 g/mol . This compound is structurally characterized by a 5-bromopyrimidine scaffold linked to a piperidine ring, which is in turn connected to a 3,4-dimethoxyphenyl ethanone group. This specific architecture, featuring a bromine atom and multiple oxygen and nitrogen sites, makes it a valuable and versatile building block in medicinal chemistry and drug discovery research . The presence of the bromopyrimidine group is particularly significant, as this motif is commonly exploited in cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing researchers to diversify the molecule and create a library of analogs for structure-activity relationship (SAR) studies . Its primary research application lies in its role as a key synthetic intermediate for the discovery and development of novel therapeutic agents. The compound is offered with high purity to ensure consistent and reliable performance in synthetic workflows. It is supplied exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O4/c1-25-16-6-5-13(8-17(16)26-2)9-18(24)23-7-3-4-15(12-23)27-19-21-10-14(20)11-22-19/h5-6,8,10-11,15H,3-4,7,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKNCZYVGSDJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a brominated pyrimidine moiety, a piperidine ring, and a dimethoxyphenyl substituent, suggest diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound's molecular formula is C15H18BrN3O3C_{15}H_{18}BrN_{3}O_{3}, with a molecular weight of approximately 368.23 g/mol. The structure features:

  • Brominated Pyrimidine Moiety : Enhances lipophilicity and may influence interactions with biological targets.
  • Piperidine Ring : Contributes to the compound's binding affinity.
  • Dimethoxyphenyl Group : Potentially involved in modulating biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds similar to 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone exhibit various pharmacological effects, particularly in the context of antimicrobial and anticancer activities.

Antimicrobial Activity

Studies have shown that derivatives of brominated pyrimidines possess notable antibacterial properties. The mechanism often involves inhibition of bacterial protein synthesis by targeting ribosomal RNA or other essential microbial processes. For instance:

CompoundStructure FeaturesBiological Activity
LinezolidOxazolidinone coreBroad-spectrum antibacterial
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanoneBrominated pyrimidine, piperidinePotential antibacterial activity

The presence of the bromine atom is believed to enhance the compound's interaction with bacterial ribosomes, potentially increasing its efficacy against resistant strains.

Anticancer Activity

The dimethoxyphenyl group is associated with various anticancer mechanisms. Compounds containing this moiety have been reported to induce apoptosis in cancer cells and inhibit tumor growth through modulation of signaling pathways such as MAPK/ERK. The structural diversity allows for tailored interactions with cancer cell receptors and enzymes .

The proposed mechanisms for the biological activity of 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone include:

  • Inhibition of Protein Synthesis : Similar to other oxazolidinones, it may inhibit bacterial ribosome function.
  • Induction of Apoptosis : The dimethoxyphenyl moiety can activate apoptotic pathways in cancer cells.
  • Targeting Specific Enzymes : The compound may interact with kinases or phosphatases involved in cell signaling.

Case Studies

Research has demonstrated the efficacy of similar compounds in various biological assays:

  • A study on related bromopyrimidine derivatives showed significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus.
  • In vitro studies indicated that compounds with similar structures inhibited proliferation in several cancer cell lines, including breast and lung cancers, highlighting their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Pyrrolidine Cores

(a) 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one
  • Structure : Replaces piperidine with pyrrolidine and substitutes 3,4-dimethoxyphenyl with 2,4-difluorophenyl.
  • Molecular Formula : C₁₆H₁₄BrF₂N₃O₂ (MW: 398.20 g/mol).
  • Key Differences :
    • Reduced steric bulk due to pyrrolidine vs. piperidine.
    • Fluorine atoms increase electronegativity and may alter metabolic stability compared to methoxy groups .
(b) 2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone
  • Structure: Lacks pyrimidine ring; features a simpler 4-bromophenyl ethanone linked to 4-methylpiperidine.
  • Molecular Formula: C₁₄H₁₈BrNO (MW: 296.20 g/mol).
  • Key Differences :
    • Absence of pyrimidine reduces hydrogen-bonding capacity.
    • Methyl group on piperidine increases hydrophobicity .
(c) 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone
  • Structure: Replaces 5-bromopyrimidinyl with 3-chloropyridinyl and substitutes dimethoxyphenyl with 2-methoxyphenoxy.
  • Molecular Formula : C₁₉H₂₁ClN₂O₄ (MW: 376.8 g/mol).
  • Key Differences: Chloropyridine vs. bromopyrimidine alters halogen bonding and steric effects. Phenoxy group vs. ethanone modifies electronic properties .

Analogues with Pyrimidine or Pyridine Moieties

(a) Vandetanib Derivatives (e.g., Compound 1 in )
  • Structure: Contains a 4-[(3-bromo-4-methylphenyl)amino]-6-methoxyquinazolin-7-yl group linked to piperidinyl-nitroimidazole.
  • Molecular Formula : C₂₉H₂₈BrN₇O₃ (MW: 638.17 g/mol).
  • Key Differences: Quinazoline core vs. Nitroimidazole introduces redox-sensitive properties .
(b) 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone
  • Structure: Simplifies the scaffold to a bromo-fluoropyridine ethanone.
  • Molecular Formula: C₇H₅BrFNO (MW: 218.02 g/mol).
  • Key Differences :
    • Smaller size and lack of piperidine limit target engagement complexity.
    • Fluorine enhances metabolic resistance but reduces polar surface area .

Functional Group Comparisons

Compound Core Structure Halogen Aromatic Substituent Molecular Weight (g/mol)
Target Compound Piperidine-pyrimidine Br (pyrimidine) 3,4-Dimethoxyphenyl 434.29
Pyrrolidine-pyrimidine Br (pyrimidine) 2,4-Difluorophenyl 398.20
Piperidine Br (phenyl) 4-Bromophenyl 296.20
Quinazoline-piperidine Br (phenyl) Nitroimidazole 638.17

Pharmacological and Physicochemical Properties

  • Solubility : Polar pyrimidine and piperidine groups may offset hydrophobicity from methoxy substituents.
  • Bioactivity: While direct data are unavailable, pyrimidine-containing compounds (e.g., ) often target kinases or DNA repair enzymes.

Q & A

Q. What synthetic methodologies are recommended for producing this compound, and how can reaction conditions be optimized?

Methodology :

  • Nucleophilic substitution : The bromine atom on the pyrimidine ring (5-bromopyrimidin-2-ol) can undergo nucleophilic displacement with a piperidin-3-ol derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
  • Coupling reactions : The ethanone moiety can be introduced via Friedel-Crafts acylation or palladium-catalyzed cross-coupling, leveraging the reactivity of the 3,4-dimethoxyphenyl group .
  • Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yield. Solvent selection (e.g., ethanol or DMF) and stoichiometric ratios of reactants should be systematically varied, followed by purification via column chromatography or recrystallization .

Q. How should researchers characterize the structural integrity of this compound?

Methodology :

  • X-ray crystallography : Resolve stereochemical ambiguities in the piperidine ring and confirm the ether linkage geometry (e.g., axial vs. equatorial substitution) .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to verify the piperidinyloxy and dimethoxyphenyl groups.
    • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • Melting point analysis : Compare experimental values (e.g., ~90–95°C) with literature data for related bromopyrimidine derivatives .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data between enzymatic assays and cellular models?

Methodology :

  • Purity validation : Use HPLC (>95% purity) to rule out impurities affecting cellular toxicity .
  • Assay conditions : Adjust buffer pH (e.g., ammonium acetate buffer, pH 6.5) to mimic physiological environments and ensure enzymatic activity .
  • Cellular permeability : Evaluate logP values experimentally (e.g., shake-flask method) or computationally to assess membrane penetration limitations.

Q. How can computational modeling predict binding interactions with biological targets?

Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase active sites (e.g., EGFR or CDK2). Prioritize hydrogen bonding with the pyrimidine ring and hydrophobic interactions with the dimethoxyphenyl group.
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.

Q. What are the stability challenges, and how should storage conditions be optimized?

Methodology :

  • Degradation studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring.
  • Storage recommendations : Store at –20°C in amber vials under inert gas (argon) to prevent oxidation of the methoxy groups .

Q. How can solubility limitations be overcome for in vivo studies?

Methodology :

  • Co-solvent systems : Use DMSO:PEG 400 (1:4 v/v) or cyclodextrin-based formulations.
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the ethanone moiety to enhance aqueous solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.